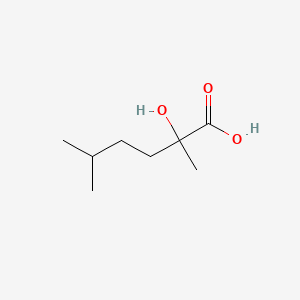

2-Hydroxy-2,5-dimethylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Synthesis of Diastereomers

Spengler and Albericio (2014) detailed an efficient stereoselective synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, starting from Garner's aldehyde. This process involved hydrogenation, intramolecular cyclization, Jones oxidation, and hydrolysis, yielding the final compounds in 12-18% overall yield through 5-7 steps (Spengler & Albericio, 2014).

2. Synthesis for Novel Cyclodepsipeptide

Ohtaka et al. (2013) conducted a study on the efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a crucial lactone linkage unit in the novel cyclodepsipeptide homophymine A (Ohtaka et al., 2013).

3. Combustion Chemistry Study

Sarathy et al. (2014) explored the combustion behavior of 2,5-dimethylhexane to better understand the characteristics of fuels like conventional petroleum and Fischer–Tropsch hydrocarbon fuels. Their research included experiments under various conditions and a comprehensive chemical kinetic model to understand fuel reactivity (Sarathy et al., 2014).

4. Corrosion Inhibition Studies

Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-(2-hydroxybenzelideneamino) hexanoic acid, to evaluate their potential as corrosion inhibitors for mild steel. Their results demonstrated significant inhibition efficiency, contributing to corrosion protection research (Gupta et al., 2016).

5. Biomass Conversion and Renewable Energy

Several studies focus on the conversion of biomass into valuable chemicals and fuels, such as the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF), a potential biofuel additive. This involves research on catalysts and processes for efficient hydrogenation and conversion, contributing to sustainable and renewable energy sources (Nishimura et al., 2014), (Yueqin et al., 2016).

6. Pharmaceutical Applications

Prasad et al. (2013) isolated an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from Crotalaria juncea seeds, which exhibited lipid-lowering and antioxidant activity, indicating its potential in pharmaceutical applications (Prasad et al., 2013).

Propiedades

IUPAC Name |

2-hydroxy-2,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKCUUZYGNPPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)

![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)